molecular formula BBrH2 B216815 Bromoborane CAS No. 19961-29-6

Bromoborane

Cat. No. B216815
CAS RN: 19961-29-6
M. Wt: 92.73 g/mol
InChI Key: KNMKGOLZNOKQGK-UHFFFAOYSA-N
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Description

Bromoborane is a chemical compound with the formula BBr3. It is a highly reactive and versatile reagent used in various chemical reactions. Bromoborane is a colorless liquid that is soluble in organic solvents and reacts vigorously with water. It is widely used in organic synthesis, especially in the preparation of boron-containing compounds.

Mechanism of Action

Bromoborane acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. In organic synthesis, bromoborane is used to activate carbon-carbon double bonds and carbon-oxygen double bonds. The reaction between bromoborane and a double bond results in the formation of a boronate ester intermediate. The boronate ester can then be further reacted with various nucleophiles to form a variety of boron-containing compounds.
Biochemical and Physiological Effects:
Bromoborane is not used in any biochemical or physiological applications. It is a highly reactive and toxic compound that can cause severe burns and other health hazards upon contact with the skin or eyes.

Advantages and Limitations for Lab Experiments

Bromoborane is a highly reactive and versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to handle and store, and it is readily available from chemical suppliers. However, bromoborane is a highly toxic and hazardous compound that requires careful handling and disposal. It is also expensive compared to other reagents used in organic synthesis.

Future Directions

There are several future directions for the use of bromoborane in organic synthesis. One potential application is in the synthesis of boron-containing materials for use in energy storage and conversion devices. Bromoborane can also be used in the preparation of boron-containing polymers with unique properties such as high thermal stability and flame retardancy. Another potential application is in the development of new boron-containing catalysts for use in organic transformations. These catalysts could provide new avenues for the preparation of complex organic molecules with high efficiency and selectivity.

Synthesis Methods

Bromoborane can be synthesized by reacting boron trifluoride with hydrogen bromide. The reaction takes place in the presence of a catalyst such as aluminum bromide. The reaction can be represented as follows:
BF3 + 3HBr → BBr3 + 3HF

Scientific Research Applications

Bromoborane is widely used in organic synthesis as a reagent for the preparation of various boron-containing compounds. It is used in the synthesis of boronic acids, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Bromoborane is also used in the preparation of boron-containing polymers and catalysts.

properties

CAS RN

19961-29-6

Product Name

Bromoborane

Molecular Formula

BBrH2

Molecular Weight

92.73 g/mol

IUPAC Name

bromoborane

InChI

InChI=1S/BBrH2/c1-2/h1H2

InChI Key

KNMKGOLZNOKQGK-UHFFFAOYSA-N

SMILES

BBr

Canonical SMILES

BBr

synonyms

bromoborane

Origin of Product

United States

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